molecular formula C16H27NO B14736149 4-Tert-butyl-2-[(tert-butylamino)methyl]-6-methylphenol CAS No. 6296-77-1

4-Tert-butyl-2-[(tert-butylamino)methyl]-6-methylphenol

Cat. No.: B14736149
CAS No.: 6296-77-1
M. Wt: 249.39 g/mol
InChI Key: NNGQTOGEVTZLDH-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-[(tert-butylamino)methyl]-6-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a tert-butyl group, a tert-butylamino group, and a methyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-2-[(tert-butylamino)methyl]-6-methylphenol can be achieved through several methods. One common approach involves the alkylation of phenol with isobutene in the presence of an acid catalyst . This reaction typically produces 2-tert-butylphenol as a major side product. Another method involves the hydrogenolysis of 2,2-dimethylethylenimine or the use of tert-butylphthalimide .

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation reactions using phenol and isobutene. The reaction conditions are optimized to maximize yield and minimize the formation of side products. Transalkylation reactions can also be employed to produce the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-2-[(tert-butylamino)methyl]-6-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The tert-butyl and tert-butylamino groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents like chlorine and bromine can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated phenols and other substituted derivatives.

Scientific Research Applications

4-Tert-butyl-2-[(tert-butylamino)methyl]-6-methylphenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-2-[(tert-butylamino)methyl]-6-methylphenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can participate in hydrogen bonding and other interactions with biological molecules. The tert-butyl and tert-butylamino groups can influence the compound’s lipophilicity and ability to cross cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Tert-butyl-2-[(tert-butylamino)methyl]-6-methylphenol is unique due to the presence of both tert-butyl and tert-butylamino groups, which impart distinct chemical and physical properties

Properties

CAS No.

6296-77-1

Molecular Formula

C16H27NO

Molecular Weight

249.39 g/mol

IUPAC Name

4-tert-butyl-2-[(tert-butylamino)methyl]-6-methylphenol

InChI

InChI=1S/C16H27NO/c1-11-8-13(15(2,3)4)9-12(14(11)18)10-17-16(5,6)7/h8-9,17-18H,10H2,1-7H3

InChI Key

NNGQTOGEVTZLDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)CNC(C)(C)C)C(C)(C)C

Origin of Product

United States

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